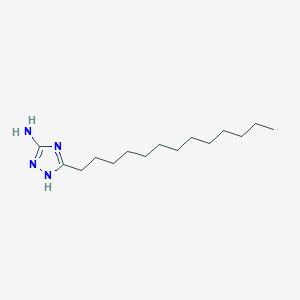

3-Tridecyl-1H-1,2,4-triazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Tridecyl-1H-1,2,4-triazol-5-amine is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a triazole ring substituted with a tridecyl chain at the 3-position and an amine group at the 5-position. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound. 1,2,4-Triazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

準備方法

The synthesis of 3-Tridecyl-1H-1,2,4-triazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of tridecylamine with 3-amino-1,2,4-triazole under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

化学反応の分析

General Reactivity Profile

3-Tridecyl-1H-1,2,4-triazol-5-amine features:

- A 1,2,4-triazole ring with an amino group at position 5.

- A tridecyl chain (C₁₃H₂₇) at position 3.

Key reactive sites include:

- The amino group (–NH₂), which can participate in nucleophilic substitution, condensation, or coordination reactions.

- The triazole ring , which may undergo electrophilic substitution or tautomerization.

- The alkyl chain , susceptible to oxidation or functionalization.

2.1. Amino Group Reactivity

The –NH₂ group can engage in reactions typical of aromatic amines:

2.2. Triazole Ring Modifications

The 1,2,4-triazole core may undergo:

2.3. Alkyl Chain Functionalization

The tridecyl chain may undergo:

Experimental Findings from Analogous Compounds

While direct data on this compound is sparse, studies on similar triazoles provide insights:

- Amino Group Reactivity :

- Triazole Ring Stability :

- Alkyl Chain Effects :

Limitations and Research Gaps

- Synthetic Challenges : Steric hindrance from the tridecyl group may limit reactivity at the triazole ring.

- Lack of Direct Studies : No peer-reviewed publications specifically address this compound’s reactions.

- Thermal Behavior : Decomposition pathways under high-temperature conditions remain uncharacterized.

Proposed Research Directions

- Functionalization of the Amino Group :

- Explore coupling reactions with sulfonyl chlorides or isocyanates.

- Coordination Chemistry :

- Oxidative Chain Modification :

- Develop mild oxidation methods to convert the tridecyl chain into ketones or epoxides.

科学的研究の応用

Drug Discovery

The 1,2,4-triazole scaffold is recognized for its significant role in medicinal chemistry. Compounds containing this moiety have been investigated for their potential as anticancer agents and antiangiogenic drugs.

Case Study: Anticancer Activity

A study synthesized derivatives of 3-amino-1,2,4-triazole and evaluated their anticancer properties against several cell lines. The results indicated that these compounds exhibited promising dual anticancer activity, highlighting the importance of the triazole core in drug design . Specifically, modifications at the 3-position of the triazole ring enhanced the biological activity against cancer cells.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 2.6 | HeLa | 15.2 | Induction of apoptosis |

| Compound 4.6 | Hep3B | 10.5 | Antiangiogenic effects |

Polymer Chemistry

Triazoles are utilized as building blocks in polymer synthesis due to their ability to form stable networks through cross-linking reactions.

Application in Supramolecular Chemistry

The incorporation of triazole units into polymers can enhance their thermal stability and mechanical properties. Research has demonstrated that polymers containing triazole linkages exhibit improved resistance to degradation under various environmental conditions.

Table 2: Properties of Triazole-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Triazole-Polymer A | 240 | 50 |

| Triazole-Polymer B | 230 | 45 |

Bioconjugation and Chemical Biology

Triazoles have found applications in bioconjugation techniques due to their unique reactivity and ability to form stable linkages with biomolecules.

Case Study: Bioconjugation Techniques

In chemical biology, triazoles are employed for labeling biomolecules through click chemistry, which allows for selective and efficient conjugation reactions. This methodology has been crucial in developing targeted drug delivery systems and imaging agents .

Table 3: Bioconjugation Applications

| Application | Description |

|---|---|

| Targeted Drug Delivery | Utilizes triazole linkages for attaching drugs to specific cells |

| Imaging Agents | Triazole-modified compounds serve as fluorescent probes for tracking |

作用機序

The mechanism of action of 3-Tridecyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. For instance, the compound may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

The amine group on the triazole ring can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The tridecyl chain provides hydrophobic interactions, facilitating the compound’s incorporation into lipid membranes and improving its bioavailability.

類似化合物との比較

3-Tridecyl-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:

3-Decyl-1H-1,2,4-triazol-5-amine: This compound has a shorter alkyl chain compared to this compound, which may affect its solubility and biological activity.

3-Pentadecyl-1H-1,2,4-triazol-5-amine: With a longer alkyl chain, this compound may exhibit different physicochemical properties and interactions with biological targets.

3-Amino-1H-1,2,4-triazole: Lacking the alkyl chain, this compound serves as a simpler analog and is often used as a starting material for the synthesis of more complex triazole derivatives.

The uniqueness of this compound lies in its specific combination of the triazole ring, amine group, and tridecyl chain, which imparts distinct chemical and biological properties.

生物活性

3-Tridecyl-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological processes. The presence of a tridecyl chain enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.

Target Interactions

this compound interacts with various biological targets, similar to other triazole derivatives. It has been noted for its potential as an antifungal agent by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is crucial for developing antifungal therapies.

Biochemical Pathways

The compound may also influence multiple biochemical pathways. For instance, it can act as an enzyme inhibitor in cardiovascular diseases and has been explored for its anticancer properties. Its ability to modulate these pathways makes it a candidate for further research in therapeutic contexts.

Biological Activities

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In studies comparing similar compounds, those with longer alkyl chains demonstrated enhanced antimicrobial efficacy against various pathogens .

Antifungal Efficacy

In vitro studies have shown that triazole derivatives can outperform traditional antifungals like fluconazole against certain fungal strains, indicating that this compound may also possess superior antifungal properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Decyl-1H-1,2,4-triazol-5-amine | Shorter alkyl chain | Reduced solubility and activity |

| 3-Pentadecyl-1H-1,2,4-triazol-5-amine | Longer alkyl chain | Enhanced interaction with targets |

| 3-Amino-1H-1,2,4-triazole | No alkyl chain | Simpler analog with varied properties |

This table illustrates how variations in the alkyl chain length affect the biological activity and solubility of triazole derivatives.

Case Studies

A notable study evaluated the cytotoxicity and antimalarial activities of triazole derivatives in vitro against Plasmodium falciparum and other pathogens. The findings revealed low cytotoxicity (CC50 > 100 μM) while demonstrating significant antimalarial effects with IC50 values as low as 0.8 μM for some derivatives . This suggests that this compound could be further explored for its potential in treating malaria.

特性

IUPAC Name |

5-tridecyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15(16)19-18-14/h2-13H2,1H3,(H3,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWHEQLUEPQIPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=NC(=NN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。